8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 923151-97-7) is a synthetic purine derivative with a molecular formula of C₁₉H₂₁ClN₆O₂ and a molecular weight of 400.867 g/mol . Its structure features a chlorophenylaminoethyl side chain attached to a tetramethylimidazopurine-dione core, distinguishing it from other imidazo[2,1-f]purine derivatives.
Properties
IUPAC Name |
6-[2-(3-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,21H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZGTKVCGZSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on serotonin receptors and phosphodiesterase inhibition, as well as its implications in the treatment of various psychiatric disorders.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[2,1-f]purine core with multiple substituents that influence its biological activity. The presence of the 3-chlorophenyl group and the tetramethyl substituents are particularly significant for its interaction with biological targets.
1. Serotonin Receptor Affinity
Research indicates that derivatives of imidazo[2,1-f]purine can exhibit significant affinity for serotonin receptors. Specifically:
- Serotonin (5-HT) Receptors : Studies have shown that certain derivatives demonstrate potent binding to 5-HT_1A and 5-HT_7 receptors. The compound has been evaluated for its potential as an antidepressant by assessing its interaction with these receptors .
2. Phosphodiesterase Inhibition
The compound has also been investigated for its role as a phosphodiesterase (PDE) inhibitor:
- PDE4B and PDE10A Inhibition : The inhibition of these enzymes is crucial in modulating intracellular signaling pathways related to mood regulation and anxiety. Preliminary studies suggest that this compound exhibits weak inhibitory effects on PDE4B and PDE10A .
Case Studies
A series of pharmacological evaluations have been conducted to assess the efficacy of this compound in vivo:
- Antidepressant Activity : In forced swim tests (FST) conducted on mice, derivatives similar to this compound showed promising results as potential antidepressants. The selected compounds demonstrated significant reductions in immobility time compared to control groups .
- Anxiolytic Effects : Notably, one derivative exhibited greater anxiolytic effects than diazepam at a dosage of 2.5 mg/kg, indicating its potential for treating anxiety disorders .
Synthesis and Screening
The synthesis of the compound involves multicomponent reactions (MCRs), which have proven effective in generating biologically active molecules efficiently. The screening process typically focuses on:
- In vitro Assays : These assays evaluate the anti-inflammatory and anticancer properties of synthesized compounds alongside their pharmacokinetic profiles .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
(a) Substituent Position and Receptor Selectivity
- The 3-chlorophenylaminoethyl group in the target compound confers moderate 5-HT₁A affinity but lacks significant PDE4B/PDE10A inhibition, unlike Compound 5, which combines isoquinolinyl and methyl groups for dual activity .
- Fluorophenylpiperazinyl substituents (e.g., AZ-853, AZ-861) enhance 5-HT₁A receptor binding and antidepressant efficacy. The position of fluorine (para vs. meta) influences brain penetration and side-effect profiles .
(b) Alkyl Chain Length and Pharmacokinetics
- Butyl or pentyl spacers (e.g., CB11, AZ-853) improve metabolic stability and target engagement. For example, AZ-853’s butyl chain enhances blood-brain barrier penetration compared to shorter chains .
- The target compound’s ethyl linker may limit bioavailability, as seen in its lower PDE inhibition compared to analogs with longer alkyl chains .
(c) Methylation Patterns and Enzymatic Activity
(d) Halogenation and Functional Outcomes
- Fluorine (AZ-853) or trifluoromethyl (AZ-861) groups increase lipophilicity and receptor binding potency .
Q & A
Q. What are the critical synthetic steps and optimization challenges for this compound?
The synthesis involves multi-step reactions, including alkylation and cyclization, with careful control of reaction parameters. Key challenges include:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 60–80°C improve intermediate stability .
- Catalyst optimization : Palladium-based catalysts enhance coupling efficiency for the 3-chlorophenylamino group .
- Purification : Column chromatography or recrystallization is required to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic methods is essential:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at positions 1,3,6,7 and ethyl linkage to 3-chlorophenyl) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (C₁₉H₂₁ClN₆O₂, exact mass 400.1414 Da) .
- X-ray crystallography : Resolves the imidazo-purine fused ring system and confirms stereoelectronic effects .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (<1 mM). Methoxy or hydroxypropyl derivatives (structural analogs) show improved aqueous solubility .
- Stability : Degrades under UV light and acidic conditions (pH < 4). Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence biological activity compared to other aryl groups?
Structural analogs with 2-chlorophenyl or methoxyphenyl groups exhibit varying potency:
| Substituent | Target Affinity (IC₅₀, nM) | Selectivity Ratio (vs. off-targets) |
|---|---|---|
| 3-Chlorophenyl | 12 ± 1.5 | 8:1 (Adenosine A₂A vs. A₁) |
| 2-Methoxyphenyl | 45 ± 3.2 | 3:1 |
| 4-Fluorophenyl | 28 ± 2.1 | 5:1 |
| The 3-chlorophenyl group enhances adenosine receptor binding due to optimal steric and electronic interactions . |
Q. What methodological strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies arise from assay conditions or impurity interference. Recommended approaches:
- Dose-response standardization : Use uniform ATP concentrations (1 mM) in kinase inhibition assays .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Batch purity analysis : LC-MS profiling to exclude degradation products (>99% purity required) .
Q. How can structural modifications enhance selectivity for adenosine A₂A receptors?
Rational design strategies include:
- Methyl group repositioning : 6,7-dimethyl groups reduce off-target binding to PDEs (phosphodiesterases) by 40% .
- Ethyl linker elongation : A 3-carbon spacer improves A₂A binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for ethyl) .
- Halogen substitution : 3-Bromo analogs increase potency but reduce solubility, requiring prodrug formulations .
Methodological Considerations
Q. How to design in vitro experiments to assess metabolic stability?
- Liver microsome assays : Incubate with human hepatocytes (1 mg/mL protein, 37°C) and monitor depletion via LC-MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 to identify metabolic liabilities .
Q. What computational tools predict binding modes with adenosine receptors?
- Molecular docking : AutoDock Vina with A₂A receptor crystal structures (PDB: 4EIY) identifies key interactions (e.g., hydrogen bonds with Asn253) .
- MD simulations : GROMACS 2022 simulations (100 ns) assess conformational stability of the ligand-receptor complex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
